10-Methyldocos-9-ene
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Overview
Description
10-Methyldocos-9-ene is a chemical compound with the molecular formula C23H46. It is an unsaturated hydrocarbon with a double bond between the ninth and tenth carbon atoms, and a methyl group attached to the tenth carbon. This compound is part of the alkene family and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyldocos-9-ene typically involves the alkylation of a suitable precursor. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective dehydrogenation to introduce the double bond at the desired position. Catalysts such as palladium on carbon or platinum oxide are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions: 10-Methyldocos-9-ene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert it to a saturated hydrocarbon.
Substitution: The methyl group can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Palladium on carbon, platinum oxide.
Substitution: Halogens (e.g., bromine, chlorine), strong acids or bases.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
10-Methyldocos-9-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Methyldocos-9-ene involves its interaction with various molecular targets. In biological systems, it may integrate into cell membranes, affecting membrane fluidity and function. Its double bond and methyl group can participate in various biochemical pathways, influencing cellular processes such as signal transduction and lipid metabolism .
Comparison with Similar Compounds
9-Methyldocos-8-ene: Similar structure but with the double bond and methyl group shifted by one carbon.
10-Methyldocos-8-ene: Similar structure but with the double bond shifted by one carbon.
9-Methyldocos-9-ene: Similar structure but with the methyl group attached to the ninth carbon.
Uniqueness: 10-Methyldocos-9-ene is unique due to the specific positioning of its double bond and methyl group, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable in various chemical and biological applications .
Properties
CAS No. |
52078-32-7 |
---|---|
Molecular Formula |
C23H46 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
10-methyldocos-9-ene |
InChI |
InChI=1S/C23H46/c1-4-6-8-10-12-13-14-16-18-20-22-23(3)21-19-17-15-11-9-7-5-2/h21H,4-20,22H2,1-3H3 |
InChI Key |
ZLMSHWSQZPXENK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=CCCCCCCCC)C |
Origin of Product |
United States |
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